molecular formula C17H19ClN2O3S B3913247 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B3913247
M. Wt: 366.9 g/mol
InChI Key: TUIYUVANEPSQQH-UHFFFAOYSA-N
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Description

2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a propanoyl group, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-chlorophenol with propionyl chloride under basic conditions to form the corresponding acyl chloride derivative. This intermediate is then reacted with ammonia to yield the desired amide compound . Another method involves heating 3-chlorophenol with propionic anhydride in an ether solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the chlorophenoxy group with other functional groups.

Scientific Research Applications

2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is unique due to its specific structural features, such as the presence of an ethyl and methyl group on the thiophene ring

Properties

IUPAC Name

2-[2-(3-chlorophenoxy)propanoylamino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-4-13-10(3)24-17(14(13)15(19)21)20-16(22)9(2)23-12-7-5-6-11(18)8-12/h5-9H,4H2,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIYUVANEPSQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
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2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
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2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
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2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
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2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
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2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

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